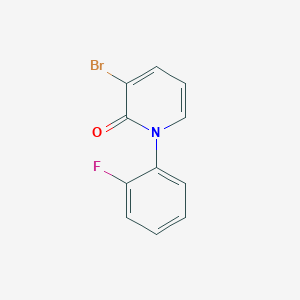
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one, or 3-BrF-Pyr, is an organobromine compound that has a wide range of applications in scientific research and laboratory experiments. Its unique properties make it an attractive option for researchers to use in their studies.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities. These activities are particularly relevant in the treatment of diseases characterized by excessive fibrous connective tissue, such as liver fibrosis. The derivatives of this compound have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Medicinal Chemistry
In medicinal chemistry, the pyrimidine moiety of this compound is considered a privileged structure due to its wide range of pharmacological activities. It serves as a core structure in the design of libraries of heterocyclic compounds with potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Synthesis of Heterocyclic Compounds
The compound is used in the construction of novel heterocyclic compound libraries. These libraries are crucial for the discovery of new drugs with diverse biological and pharmaceutical activities. The compound’s structure allows for the creation of various derivatives, expanding the scope of research in chemical biology .
Organic Synthesis
In organic synthesis, this compound can be employed as a building block for the synthesis of more complex molecules. Its bromo and fluoro substituents make it a versatile intermediate for various chemical reactions, including cross-coupling reactions that are fundamental in the synthesis of complex organic molecules .
Catalysis Research
The compound’s structure is beneficial in catalysis research, particularly in studies involving protodeboronation of pinacol boronic esters. This process is essential for formal anti-Markovnikov hydromethylation of alkenes, a valuable transformation in the synthesis of pharmaceuticals and fine chemicals .
Chemical Biology
As a part of chemical biology, this compound is used to study the interactions between chemical compounds and biological systems. Its derivatives can be designed to target specific biological pathways, aiding in the understanding of disease mechanisms and the development of therapeutic agents .
Pharmacology
Pharmacologically, the compound and its derivatives can be evaluated for their efficacy against various cell lines, including immortalized rat hepatic stellate cells. This evaluation is crucial for determining the therapeutic potential of new drugs .
Drug Discovery
Finally, in drug discovery, this compound is instrumental in the initial stages of screening for new drugs. Its structural features make it a candidate for modification and optimization in the pursuit of compounds with improved biological activity and drug-like properties .
Propiedades
IUPAC Name |
3-bromo-1-(2-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYZGLIBDHFJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C(C2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2893583.png)

![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)
![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)



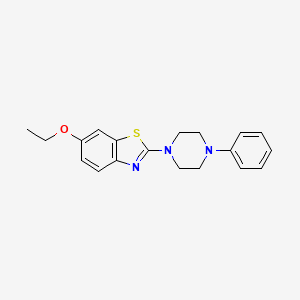
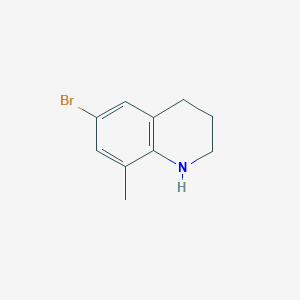
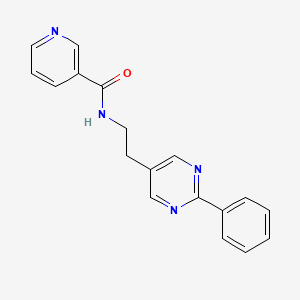
![1-(2,6-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893600.png)
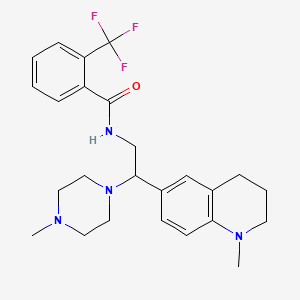
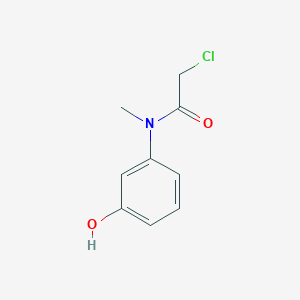
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2893604.png)